molecular formula C21H18ClNO6 B6423446 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate CAS No. 313471-15-7

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate

Cat. No. B6423446
CAS RN: 313471-15-7
M. Wt: 415.8 g/mol
InChI Key: NAJVOKXEHGVKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with a molecular formula of C21H20ClNO5. It is a benzyloxycarbonylamino propanoic acid derivative belonging to the chromen-7-yl family of compounds. It is a white, crystalline solid with a melting point of 175-177°C. This compound has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in

Scientific Research Applications

Anti-inflammatory Activity

This compound has shown promising results in the field of anti-inflammatory research . It exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

Studies on coumarin derivatives have demonstrated their antitumor effects . This compound, being a derivative of coumarin, may also possess potential antitumor properties .

Anti-HIV Activity

Coumarin derivatives have been found to exhibit anti-HIV activity . This suggests that this compound could potentially be used in the treatment of HIV .

Antibacterial and Antifungal Activity

The compound has shown antibacterial and antifungal properties . This makes it a potential candidate for the development of new antimicrobial agents .

Anticoagulant Activity

Coumarin derivatives have been found to inhibit the enzyme VKOR, which is involved in blood clotting . This suggests that this compound could potentially be used as an anticoagulant .

Triglyceride-lowering Activity

The compound has been found to have triglyceride-lowering effects . This suggests potential applications in the treatment of conditions related to high triglyceride levels .

Central Nervous System Stimulant

Coumarin derivatives have been found to stimulate the central nervous system . This suggests that this compound could potentially be used in the treatment of conditions related to the central nervous system .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species . This suggests that this compound could potentially be used as an antioxidant .

properties

IUPAC Name

(6-chloro-4-methyl-2-oxochromen-7-yl) 3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO6/c1-13-9-20(25)28-17-11-18(16(22)10-15(13)17)29-19(24)7-8-23-21(26)27-12-14-5-3-2-4-6-14/h2-6,9-11H,7-8,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJVOKXEHGVKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-(((benzyloxy)carbonyl)amino)propanoate

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